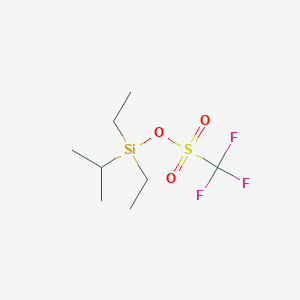

Diethylisopropylsilyl Trifluoromethanesulfonate

Description

The exact mass of the compound Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXRWPWLOMOUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449798 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-55-2 | |

| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Triisopropylsilyl (TIPS) Protecting Group: Mechanism and Applications

A Note on Terminology: This guide addresses the Triisopropylsilyl (TIPS) protecting group. It is presumed that the query for "DEIPSOTf" contained a typographical error, and the intended subject was TIPSOTf, a common reagent for introducing the TIPS protecting group.

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The Triisopropylsilyl (TIPS) ether is a robust and sterically hindered protecting group for hydroxyl functionalities, offering significant stability across a wide array of reaction conditions. This technical guide provides a comprehensive overview of the TIPS protecting group, detailing its mechanism of action, experimental protocols for its installation and removal, and comparative data on its stability.

Core Mechanism of Action

The primary function of the TIPS group is to temporarily replace the acidic proton of a hydroxyl group with a bulky silyl moiety, thus rendering it inert to various reagents and reaction conditions such as nucleophiles, bases, and many oxidizing and reducing agents. The large steric hindrance provided by the three isopropyl groups on the silicon atom is key to its stability.[1][2]

Protection of Alcohols:

The introduction of the TIPS protecting group, or silylation, is typically achieved by reacting an alcohol with a silylating agent such as Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) or Triisopropylsilyl chloride (TIPSCl) in the presence of a non-nucleophilic base.[2][3] The reaction with TIPSOTf is particularly effective due to the excellent leaving group ability of the triflate anion.[3]

The generally accepted mechanism for the silylation of an alcohol with a silyl triflate is a nucleophilic substitution at the silicon center, proceeding through an SN2-like pathway.[4] The base, often a hindered amine like 2,6-lutidine or triethylamine, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated triflic acid.[1][3]

Deprotection of TIPS Ethers:

The removal of the TIPS group, or desilylation, is most commonly accomplished under acidic conditions or with a fluoride source.[5][6] The choice of deprotection method is dictated by the overall molecular structure and the presence of other sensitive functional groups.

-

Fluoride-Mediated Deprotection: Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond which drives the cleavage of the Si-O bond.[5] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.[5]

-

Acid-Catalyzed Deprotection: In the presence of a protic acid, the oxygen of the silyl ether is protonated, making it a better leaving group and facilitating nucleophilic attack on the silicon atom by water or another nucleophile.

Quantitative Data: Stability of Silyl Ether Protecting Groups

The stability of silyl ethers is largely dependent on the steric bulk of the substituents on the silicon atom. The TIPS group is significantly more stable than less hindered silyl ethers like TMS (trimethylsilyl) and TES (triethylsilyl), and also more stable than TBS (tert-butyldimethylsilyl) under both acidic and basic conditions.[1][7]

| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data sourced from references[1][7]. Rates are relative to the cleavage of a TMS ether. |

Experimental Protocols

Below are detailed methodologies for the protection of an alcohol using TIPSOTf and for common deprotection procedures.

Protocol 1: Protection of a Primary Alcohol using TIPSOTf

Materials:

-

Alcohol substrate

-

Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine (1.5 eq) to the stirred solution.

-

Slowly add TIPSOTf (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of a TIPS Ether using TBAF

Materials:

-

TIPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TIPS-protected alcohol in anhydrous THF.[5]

-

To the stirred solution, add TBAF (1.1-1.5 eq) as a 1 M solution in THF.[5]

-

Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.[5]

-

Extract the aqueous layer with EtOAc (3x).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]

-

Filter and concentrate the solution under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography.[5]

Protocol 3: Deprotection of a TIPS Ether using HF-Pyridine

Caution: Hydrofluoric acid is extremely toxic and corrosive. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment. All reactions involving HF must be conducted in plastic labware.[5]

Materials:

-

TIPS-protected alcohol

-

HF-Pyridine complex

-

Pyridine

-

Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine.[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Slowly add the HF-Pyridine complex to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[5]

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]

-

Extract the mixture with dichloromethane (3x).[5]

-

Combine the organic layers and dry over anhydrous Na₂SO₄.[5]

-

Filter and concentrate under reduced pressure.[5]

-

Purify the residue by flash chromatography on silica gel.[5]

Visualizations

References

physical and chemical properties of Diethylisopropylsilyl trifluoromethanesulfonate

Introduction

Diethylisopropylsilyl trifluoromethanesulfonate, commonly abbreviated as DEIPSOTf, is a silylating agent used in organic synthesis. It belongs to the family of silyl triflates, which are known for their high reactivity. The primary application of this compound is in the protection of functional groups, particularly alcohols, during multi-step synthetic sequences. The diethylisopropylsilyl (DEIPS) group offers a balance of steric bulk and reactivity, making it a useful tool for chemists. This guide provides a comprehensive overview of its physical and chemical properties, applications, and handling procedures, tailored for researchers and professionals in drug development and chemical synthesis.

Core Properties and Identifiers

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 126889-55-2[1] |

| Molecular Formula | C₈H₁₇F₃O₃SSi[1] |

| Molecular Weight | 278.36 g/mol [1] |

| Synonyms | Diethylisopropylsilyl triflate, Trifluoromethanesulfonic acid diethylisopropylsilyl ester |

| MDL Number | MFCD00191689 |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid |

| Flash Point | 89 °C (192.2 °F) |

| Refractive Index | 1.40 |

| Purity | >98.0% |

| Storage Temperature | 0-10°C, under inert gas |

Chemical Reactivity and Applications

This compound is a highly reactive silylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which facilitates the rapid reaction of the silyl moiety with nucleophiles such as alcohols. This reactivity makes it an effective reagent for introducing the diethylisopropylsilyl protecting group.

Primary Application: Protection of Alcohols

In the complex synthesis of organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary blocking is known as "protection," and the group added is a "protecting group".[2][3] this compound is used to protect alcohols by converting them into silyl ethers. This transformation is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine, to neutralize the triflic acid byproduct.

The resulting diethylisopropylsilyl ether is generally stable to a wide range of reaction conditions, including many oxidizing and reducing agents, organometallic reagents, and some acidic and basic conditions. The stability of the silyl ether is influenced by the steric bulk of the silyl group. The DEIPS group provides a moderate level of steric hindrance.

Deprotection, the removal of the silyl group to regenerate the alcohol, is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride (HF), or potassium fluoride (KF).[4] The high affinity of fluorine for silicon drives this reaction.

Logical Workflow for Alcohol Protection and Deprotection

Experimental Protocols

The following are generalized experimental procedures for the protection of an alcohol with a silyl triflate and its subsequent deprotection. These protocols are based on standard procedures for similar silylating agents and may require optimization for specific substrates.

Protection of a Primary Alcohol (Generalized Procedure)

-

Preparation : A solution of the alcohol (1.0 equivalent) and a hindered base such as 2,6-lutidine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling : The solution is cooled to 0 °C in an ice bath.

-

Addition of Reagent : this compound (1.1 equivalents) is added dropwise to the stirred solution.

-

Reaction : The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.

Deprotection of a DEIPS Ether (Generalized Procedure)

-

Preparation : The DEIPS-protected alcohol (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Reagent : A solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equivalents) is added to the solution at room temperature.

-

Reaction : The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.

-

Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification : The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the deprotected alcohol.

Experimental Workflow Diagram

Safety and Handling

This compound is a corrosive and combustible liquid that is sensitive to moisture and heat. It should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Handling : Use only under a chemical fume hood.[5] Wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid breathing vapors or mists.[5] Do not get in eyes, on skin, or on clothing.[5]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere.[5] It is classified under Storage Class 8A for combustible corrosive hazardous materials.

-

Incompatibilities : Incompatible with strong oxidizing agents, strong acids, and strong bases.[5] It is also moisture-sensitive.

First Aid Measures

-

Inhalation : If inhaled, remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact : In case of skin contact, take off immediately all contaminated clothing and rinse the skin with water or shower.[5]

-

Eye Contact : If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do, and continue rinsing.[5]

-

Ingestion : If swallowed, rinse the mouth. Do NOT induce vomiting.[5]

Conclusion

This compound is a valuable reagent for the protection of alcohols in organic synthesis. Its high reactivity, coupled with the stability of the resulting silyl ether under various conditions, makes it a useful tool for the synthesis of complex molecules in pharmaceutical and materials science research. Due to its corrosive and reactive nature, strict adherence to safety protocols is essential when handling this compound.

References

The Unwritten Protocol: A Technical Guide to Di-tert-butylisopropylsilyl Triflate (DEIPSOTf) as a Silylating Agent for Primary Alcohols

A Note to the Reader: The silylating agent "DEIPSOTf" (Di-tert-butylisopropylsilyl Trifluoromethanesulfonate) appears to be a non-standard or infrequently documented reagent in chemical literature. Extensive searches did not yield specific data or established protocols for its use. Therefore, this guide will focus on a closely related and well-documented bulky silylating agent, tert-Butyldiphenylsilyl Trifluoromethanesulfonate (TBDPSOTf) , which serves as an excellent proxy for demonstrating the principles of selective primary alcohol protection. The methodologies and principles discussed herein are broadly applicable to sterically hindered silyl triflates.

Introduction: The Quest for Selectivity in Alcohol Protection

In the intricate world of multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to allow for selective transformations at other sites within a complex molecule. Silyl ethers have emerged as one of the most versatile classes of protecting groups for alcohols due to their ease of installation, general stability to a wide range of reaction conditions, and predictable methods for their removal.

Among the arsenal of silylating agents, sterically hindered reagents offer the invaluable advantage of chemoselectivity, particularly in differentiating between primary, secondary, and tertiary alcohols. This selectivity is primarily governed by steric hindrance; the bulky substituents on the silicon atom impede its approach to more sterically encumbered secondary and tertiary hydroxyl groups, leading to a preferential reaction with the more accessible primary alcohols.

This technical guide provides an in-depth exploration of the use of a bulky silyl triflate, exemplified by tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf), as a highly selective agent for the protection of primary alcohols. We will delve into the reaction mechanism, quantitative data on selectivity, detailed experimental protocols, and the stability of the resulting silyl ethers, providing researchers, scientists, and drug development professionals with a comprehensive resource for their synthetic endeavors.

Reaction Mechanism and Selectivity

The silylation of an alcohol with a silyl triflate, such as TBDPSOTf, is a rapid and efficient reaction that proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which contributes to the high reactivity of these reagents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or pyridine, to neutralize the triflic acid that is generated as a byproduct.

The remarkable selectivity for primary alcohols arises from the significant steric bulk of the tert-butyldiphenylsilyl group. The approach of this large protecting group to a sterically hindered secondary or tertiary alcohol is significantly disfavored compared to its approach to an unhindered primary alcohol. This kinetic preference allows for the selective protection of primary hydroxyl groups even in the presence of an excess of secondary hydroxyls.

Caption: General mechanism for the silylation of a primary alcohol with TBDPSOTf.

Quantitative Data on Selectivity

The hallmark of bulky silylating agents is their high selectivity for primary alcohols. While specific data for the theoretical DEIPSOTf is unavailable, the selectivity of analogous and commonly used reagents like TBDPSCl (the chloride precursor to TBDPSOTf) and TIPSCl has been documented. The following table summarizes representative data for the selective protection of primary alcohols in the presence of secondary alcohols.

| Substrate (Diol) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-silylated (Primary) Product (%) | Reference |

| 1,2-Propanediol | TBDMS-Cl (1.1 eq) | Imidazole (2.2 eq) | DMF | rt | 6 | ~85 | [1] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | TBDPSCl (1.1 eq) | Imidazole (2.2 eq) | DMF | rt | 24 | >90 (at C6-OH) | [2] |

| (±)-1,2-Hexanediol | TBSCl (1.1 eq) | Chiral Catalyst | CH₂Cl₂ | rt | 12 | 45 (for R-isomer) | [3] |

Note: TBDMS-Cl is less bulky than TBDPSOTf and thus the selectivity observed with TBDPSOTf is expected to be even higher. The data clearly demonstrates the feasibility of achieving high yields of the primary alcohol-protected product with minimal protection of the secondary alcohol.

Experimental Protocols

The following protocols provide detailed methodologies for the selective protection of a primary alcohol using TBDPSCl (as a readily available and highly selective precursor to the triflate's reactivity profile) and for the subsequent deprotection of the TBDPS ether.

Selective Protection of a Primary Alcohol with TBDPSCl

This protocol describes a general procedure for the selective silylation of a primary alcohol in the presence of a secondary alcohol.

Materials:

-

Diol containing both a primary and a secondary alcohol (e.g., 1,3-butanediol)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 equivalent) in anhydrous DMF, add imidazole (2.2 equivalents).

-

Stir the solution at room temperature until the imidazole has completely dissolved.

-

Add TBDPSCl (1.1 equivalents) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Caption: Workflow for the selective protection of a primary alcohol.

Deprotection of a TBDPS Ether

The removal of the TBDPS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDPS-protected alcohol (1.0 equivalent) in anhydrous THF.

-

Add the TBAF solution (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 2-4 hours.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting alcohol by silica gel column chromatography if necessary.

Stability of Silyl Ethers

The stability of silyl ethers is a crucial factor in their selection as protecting groups. TBDPS ethers are known for their exceptional stability towards a wide range of reagents and conditions, particularly acidic conditions, when compared to other common silyl ethers.

| Silyl Ether | Relative Stability to Acid Hydrolysis | Stability to Basic Conditions |

| TMS (Trimethylsilyl) | 1 | Low |

| TES (Triethylsilyl) | 64 | Moderate |

| TBS (tert-Butyldimethylsilyl) | 20,000 | High |

| TIPS (Triisopropylsilyl) | 700,000 | Very High |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | Very High |

The high stability of TBDPS ethers makes them particularly suitable for complex syntheses where multiple steps involving acidic or other harsh reagents are required.[4]

Conclusion

While the specific reagent "DEIPSOTf" remains elusive in the current body of chemical literature, the principles of selective primary alcohol protection using sterically hindered silylating agents are well-established and powerful tools in organic synthesis. By utilizing bulky silyl triflates, exemplified here by the robust and highly selective TBDPS group, researchers can effectively differentiate between primary and other alcohols, enabling the synthesis of complex molecules with high precision and efficiency. The detailed protocols and stability data provided in this guide offer a solid foundation for the successful application of this important synthetic strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Resolution of Terminal 1,2-diols via Silyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

The Ascendant Protector: A Technical Guide to Diethylisopropylsilyl Trifluoromethanesulfonate in Modern Synthesis

For Immediate Release

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups remain a cornerstone of success. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency, selectivity, and ultimate viability of a synthetic route. This technical guide provides an in-depth exploration of Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf), a powerful yet nuanced reagent for the protection of hydroxyl groups. While less ubiquitous than its triisopropylsilyl (TIPS) counterpart, the diethylisopropylsilyl (DEIPS) group offers a unique steric and electronic profile that can be advantageous in complex molecular architectures.

Core Principles of Reactivity

This compound is a highly reactive silylating agent. Its efficacy stems from the potent combination of a sterically accessible silicon atom and the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion. The triflate group's stability, a consequence of extensive charge delocalization, renders the silicon atom highly electrophilic and susceptible to nucleophilic attack by alcohols.

The primary application of DEIPSOTf is the formation of diethylisopropylsilyl ethers, which serve as robust protecting groups for alcohols. This transformation is typically conducted in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid generated during the reaction.

Quantitative Analysis of Silyl Ether Formation

| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Reference |

| Primary Alcohol | DEIPSOTf (2.0 equiv), Pyridine (5.0 equiv), CH₂Cl₂ | 20 min | Not Reported | Synthesis of Jujuboside Saponins |

| Secondary Alcohol | Freshly prepared DEIPSOTf, 2,6-lutidine | Not Reported | 95% | Total Synthesis of (+)-13-deoxytedanolide |

Note: The limited availability of broad substrate scope studies with DEIPSOTf necessitates careful optimization for new applications. The data presented is illustrative of its use in specific, complex contexts.

Experimental Protocols

The following protocols provide a general framework for the synthesis of DEIPSOTf and its application in the protection of alcohols.

Protocol 1: Preparation of this compound (DEIPSOTf)

This protocol is analogous to the preparation of Triisopropylsilyl trifluoromethanesulfonate.

Materials:

-

Diethylisopropylsilane

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of diethylisopropylsilane (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add trifluoromethanesulfonic acid (1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, or until the evolution of hydrogen gas ceases.

-

The resulting solution of DEIPSOTf in DCM can be used directly or the solvent can be removed under reduced pressure. Due to its moisture sensitivity, it is often prepared fresh and used immediately.

Protocol 2: Protection of a Primary Alcohol with DEIPSOTf

Materials:

-

Alcohol substrate

-

This compound (DEIPSOTf) (2.0 equiv)

-

Pyridine (5.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.

-

Add pyridine (5.0 equiv) to the solution.

-

Slowly add this compound (2.0 equiv) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Stability and Deprotection of Diethylisopropylsilyl Ethers

The stability of the DEIPS ether protecting group is a critical consideration in synthetic planning. Generally, the stability of silyl ethers to hydrolysis is influenced by the steric bulk around the silicon atom. While a direct comparative study is not widely published, it is reasonable to infer that the steric hindrance of the DEIPS group is intermediate between the more common triethylsilyl (TES) and triisopropylsilyl (TIPS) groups. This positioning offers a valuable tool for selective deprotection strategies.

Deprotection of DEIPS ethers can be achieved under standard conditions used for other silyl ethers, with the choice of reagent allowing for orthogonality with other protecting groups.

-

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is a common and effective method for cleaving silyl ethers, including DEIPS ethers.

-

Acidic conditions: Mild acidic conditions, such as acetic acid in THF/water or pyridinium p-toluenesulfonate (PPTS) in methanol, can also be employed for deprotection. The lability to acid will be greater than that of the more hindered TIPS group.

Visualizing the Chemistry of DEIPSOTf

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Caption: Silylation of an alcohol with DEIPSOTf.

Caption: A typical experimental workflow.

Conclusion

This compound represents a valuable tool in the synthetic chemist's arsenal. Its high reactivity, coupled with the unique steric profile of the resulting silyl ether, provides opportunities for selective protection and deprotection in the synthesis of complex molecules. While more comprehensive studies on its broad applicability are warranted, the successful implementation of DEIPSOTf in challenging natural product syntheses underscores its potential. For researchers navigating the intricate pathways of drug discovery and development, a thorough understanding of such specialized reagents is paramount to achieving their synthetic goals.

An In-depth Technical Guide to the Safe Laboratory Use of Diethylaminosulfur Trifluoride (DAST)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for the safe handling of Diethylaminosulfur Trifluoride (DAST) in a laboratory setting. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer.

Introduction

Diethylaminosulfur trifluoride (DAST) is a widely utilized fluorinating agent in organic synthesis, valued for its ability to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides.[1] Despite its utility, DAST is a hazardous substance that requires strict safety protocols to mitigate risks. This guide provides comprehensive information on its properties, hazards, handling procedures, and emergency response.

Chemical and Physical Properties

DAST is a colorless to orange or yellow liquid with the chemical formula Et₂NSF₃.[1][2] Older samples may appear orange.[2] It is soluble in acetonitrile and reacts with water and ethanol.[2]

Table 1: Physical and Chemical Properties of DAST

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀F₃NS | [2] |

| Molar Mass | 161.19 g·mol⁻¹ | [2] |

| Appearance | Colourless to orange/yellow oil | [1][2] |

| Density | 1.220 g/cm³ | [2] |

| Boiling Point | 30 to 32 °C at 3 mmHg | [2] |

| Solubility | Reacts with water and ethanol; soluble in acetonitrile | [2] |

Hazard Identification and Safety Precautions

DAST is classified as a flammable, corrosive, and toxic substance.[2][3] It can cause severe skin burns and eye damage.[3][4] Inhalation of its vapors can be toxic, and it is harmful if swallowed or in contact with skin.[5]

Table 2: GHS Hazard and Precautionary Statements for DAST

| Category | GHS Code | Statement | Reference |

| Hazard | H226 | Flammable liquid and vapour | [2][3] |

| H302 | Harmful if swallowed | [2] | |

| H312 | Harmful in contact with skin | [2] | |

| H314 | Causes severe skin burns and eye damage | [2][3][4] | |

| H331 | Toxic if inhaled | [3] | |

| H332 | Harmful if inhaled | [2] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3] |

| P233 | Keep container tightly closed. | [3] | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

A significant hazard associated with DAST is its thermal instability. Upon heating, it can decompose to form highly explosive (NEt₂)₂SF₂ and sulfur tetrafluoride.[2] To prevent accidental detonation, it is crucial to maintain samples below 50 °C.[2]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of DAST, appropriate PPE is mandatory. This includes:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[4] In case of ventilation failure or spills, a self-contained breathing apparatus (SCBA) may be necessary.

Storage and Handling

-

Storage: DAST should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is recommended to store it in a freezer.[5] The container must be kept tightly closed to prevent contact with moisture.[3]

-

Incompatible Materials: DAST reacts violently with water, producing toxic hydrogen fluoride (HF) gas.[4] It is also incompatible with strong acids, strong bases, strong oxidizing agents, and alcohols.[5]

-

Handling: All manipulations of DAST must be performed in a chemical fume hood.[4] Experimental tools and glassware must be thoroughly dried before use.[4] Use non-sparking tools and take precautionary measures against static discharge.[4][5]

A Typical Experimental Workflow

The following is a generalized procedure for using DAST as a fluorinating agent. Specific reaction conditions will vary depending on the substrate.

-

Reaction Setup:

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction vessel should be placed in a cooling bath (e.g., dry ice/acetone) to maintain the desired temperature, typically between -78 °C and 0 °C.[2]

-

Dissolve the substrate in an appropriate anhydrous solvent (e.g., dichloromethane).

-

-

Addition of DAST:

-

DAST should be added dropwise to the cooled solution of the substrate via a syringe.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

-

Quenching:

-

Upon completion, the reaction must be carefully quenched. This is a critical step due to the reactivity of excess DAST.

-

Slowly and cautiously add the reaction mixture to a separate flask containing a stirred, cooled solution of a quenching agent, such as ice water or a saturated aqueous solution of sodium bicarbonate.[4] This should be done in the fume hood.

-

-

Workup:

Emergency Procedures

Spills

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.[5]

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

-

Collect the absorbed material into a suitable container for disposal. Do not use water to clean up the spill.[5]

First Aid

-

Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. Hydrofluoric acid (HF) burns, which can result from DAST's reaction with moisture, require specialized medical treatment.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[4]

Visualized Workflows

Caption: A generalized experimental workflow for using DAST in a fluorination reaction.

References

spectroscopic data (NMR, IR, MS) of Diethylisopropylsilyl trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Diethylisopropylsilyl trifluoromethanesulfonate. Due to the limited availability of experimental spectroscopic data for this specific compound, this guide presents predicted data and complements it with experimental data from closely related analogs, Triisopropylsilyl trifluoromethanesulfonate and Triethylsilyl trifluoromethanesulfonate, to provide valuable reference points for researchers.

Spectroscopic Data

Mass Spectrometry (MS) of this compound (Predicted)

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound. This data is valuable for identifying the compound in mass spectrometry analyses.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 279.06926 | 154.6 |

| [M+Na]⁺ | 301.05120 | 161.7 |

| [M-H]⁻ | 277.05470 | 150.9 |

| [M+NH₄]⁺ | 296.09580 | 171.7 |

| [M+K]⁺ | 317.02514 | 160.3 |

| [M+H-H₂O]⁺ | 261.05924 | 147.6 |

| [M+HCOO]⁻ | 323.06018 | 164.3 |

| [M+CH₃COO]⁻ | 337.07583 | 194.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Analogous Compounds

The following tables present the ¹H and ¹³C NMR data for Triethylsilyl trifluoromethanesulfonate, which can serve as a reference for predicting the chemical shifts for this compound. The ethyl group signals are expected to be in a similar region.

¹H NMR of Triethylsilyl trifluoromethanesulfonate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.1 | t | 9H | -Si-CH₂-CH ₃ |

| ~1.2 | q | 6H | -Si-CH ₂-CH₃ |

¹³C NMR of Triethylsilyl trifluoromethanesulfonate

| Chemical Shift (ppm) | Assignment |

| ~6.5 | -Si-CH₂-C H₃ |

| ~7.5 | -Si-C H₂-CH₃ |

| ~118.4 (q, J ≈ 318 Hz) | -S(=O)₂-C F₃ |

Infrared (IR) Spectroscopy of an Analogous Compound

The IR spectrum of a silyl trifluoromethanesulfonate is characterized by strong absorptions corresponding to the S=O and C-F bonds of the triflate group. The following are characteristic peaks for Triisopropylsilyl trifluoromethanesulfonate:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1410 | Strong | S=O stretch |

| ~1250 | Strong | C-F stretch |

| ~1210 | Strong | C-F stretch |

| ~1150 | Strong | C-F stretch |

| ~1030 | Strong | Si-O-S stretch |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for the acquisition of spectroscopic data.

Synthesis of this compound

This procedure is adapted from the synthesis of Triisopropylsilyl trifluoromethanesulfonate.

Materials:

-

Diethylisopropylsilane

-

Trifluoromethanesulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Argon gas

Procedure:

-

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with diethylisopropylsilane (1.0 eq) dissolved in anhydrous dichloromethane under an argon atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Trifluoromethanesulfonic acid (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic and generates hydrogen gas, which should be safely vented.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress can be monitored by the cessation of hydrogen gas evolution.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

General Protocol for Silylation of an Alcohol

This compound is a powerful silylating agent for the protection of alcohols.

Materials:

-

Alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)

-

Argon gas

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) and a non-nucleophilic base (1.2 eq) in anhydrous dichloromethane under an argon atmosphere at 0 °C, add this compound (1.1 eq) dropwise.

-

The reaction mixture is stirred at 0 °C for 30-60 minutes or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude silyl ether is purified by column chromatography on silica gel.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates.

-

Mass Spectrometry: Mass spectra would be acquired on a high-resolution mass spectrometer (HRMS) using electrospray ionization (ESI) in both positive and negative ion modes to observe the molecular ion and common adducts.

A Guide to Triisopropylsilyl Triflate (TIPSOTf) in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "DEIPSOTf" as specified in the topic query is not a recognized reagent in standard chemical literature. This guide proceeds under the assumption that the intended subject was Triisopropylsilyl Trifluoromethanesulfonate (TIPSOTf) , a widely used and structurally similar silyl triflate in synthetic carbohydrate chemistry.

Executive Summary

Carbohydrate chemistry is fundamental to drug discovery and development, as complex oligosaccharides play critical roles in biological processes like cellular recognition and signaling.[1] The synthesis of these molecules is complicated by the need for precise control over the stereochemical outcome of glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups.[2][3][4] Silyl triflates, particularly Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), have become indispensable tools for addressing these challenges. TIPSOTf is a highly reactive silylating agent and a potent Lewis acid, valued for its dual role in protecting hydroxyl groups and activating glycosyl donors for the formation of glycosidic linkages.[5][6] Its bulky triisopropylsilyl group provides significant steric hindrance, which can be leveraged for regioselective protection and to influence the stereochemical outcome of glycosylation reactions.[7] This guide details the core principles of TIPSOTf usage, presents quantitative data from key applications, outlines detailed experimental protocols, and provides visual diagrams of key mechanisms and workflows.

Foundational Principles of TIPSOTf in Carbohydrate Chemistry

The utility of TIPSOTf in carbohydrate synthesis stems from two primary functions: its role as a robust protecting group for hydroxyls and its capacity as a powerful Lewis acid catalyst for glycosylation.

2.1 TIPSOTf for Hydroxyl Group Protection

The protection of specific hydroxyl groups is a cornerstone of carbohydrate synthesis, enabling chemists to control reaction pathways.[2][3] The triisopropylsilyl (TIPS) ether, formed by reacting an alcohol with TIPSOTf in the presence of a non-nucleophilic base (e.g., 2,6-lutidine or pyridine), is a popular choice for protection.[8]

-

Robustness and Orthogonality: The TIPS group is known for its steric bulk and stability across a wide range of reaction conditions, including those that might cleave less hindered silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers.[7][8] This stability allows for multi-step synthetic sequences. It is typically removed under specific conditions using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[8]

-

Regioselectivity: The significant steric hindrance of the TIPS group allows for the regioselective protection of less sterically hindered primary alcohols in the presence of more hindered secondary alcohols.[2] This is a key strategy for differentiating the multiple hydroxyl groups on a monosaccharide ring.

2.2 TIPSOTf as a Lewis Acid Activator in Glycosylation

The stereoselective formation of the glycosidic bond is the most critical step in oligosaccharide synthesis.[9][10] TIPSOTf is frequently used as a promoter or co-promoter to activate a glycosyl donor (a sugar with a leaving group at the anomeric center), rendering the anomeric carbon electrophilic and susceptible to attack by a nucleophilic hydroxyl group from a glycosyl acceptor.[6][10]

-

Mechanism of Activation: TIPSOTf activates various glycosyl donors, including thioglycosides, trichloroacetimidates, and glycosyl bromides.[11][12][13] The activation process typically involves the reaction of the Lewis acidic silicon atom with the anomeric leaving group. This facilitates the departure of the leaving group and generates a highly reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.[10]

-

Influence on Stereoselectivity: The stereochemical outcome of a glycosylation reaction is a complex function of many variables, including the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.[14] The choice of activator is crucial. Silyl triflates like TIPSOTf can influence the equilibrium between SN1-like (proceeding through the oxocarbenium ion) and SN2-like (direct displacement) pathways, thereby affecting the final anomeric configuration (α or β) of the product.[14][15] For instance, in certain systems, the formation of an α-triflate intermediate can lead to a β-glycoside via an SN2-like inversion.[9][15]

Quantitative Data on TIPSOTf-Mediated Reactions

The following tables summarize representative quantitative data for reactions employing silyl triflates, illustrating typical yields and conditions. Note that direct comparisons are substrate-dependent.

Table 1: Silyl Triflate-Catalyzed Koenigs-Knorr Glycosylation Data adapted from studies on TMSOTf-catalyzed reactions, which follow similar principles.

| Glycosyl Donor | Glycosyl Acceptor | Activator System | Temp (°C) | Time | Yield (%) | Anomeric Selectivity (α:β) | Reference |

| Per-O-benzoyl-α-D-mannopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 eq), TMSOTf (0.2 eq) | RT | 10 min | 99% | N/A | [11] |

| Per-O-benzoyl-α-D-glucopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (3 eq), TMSOTf (0.25 eq) | RT | 10 min | 98% | >20:1 | [11] |

| Per-O-benzyl-α-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 eq), TMSOTf (0.2 eq) | RT | 10 min | 98% | 1:1.2 | [11] |

Table 2: Glycosylation using Trichloroacetimidate Donors with TMSOTf Activation Trichloroacetimidate activation is a common application for silyl triflates like TIPSOTf and TMSOTf.

| Glycosyl Donor | Glycosyl Acceptor | Activator | Temp (°C) | Yield (%) | Anomeric Selectivity (α:β) | Reference |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf (cat.) | -40 to RT | 85% | 1:9 (β selective) | General Protocol[16] |

| 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate | Cholesterol | TMSOTf (cat.) | -20 | 92% | >1:19 (β selective) | General Protocol[16] |

| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (cat.) | -78 | 78% | 10:1 (α selective) | General Protocol |

Detailed Experimental Protocols

Protocol 1: General Procedure for TIPS Protection of a Primary Alcohol

-

Preparation: Dry a round-bottom flask containing a magnetic stir bar under flame or in an oven and cool under an inert atmosphere (Argon or Nitrogen).

-

Reagents: Dissolve the carbohydrate substrate (1.0 equiv.) containing the primary hydroxyl group in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a mild, non-nucleophilic base such as 2,6-lutidine or pyridine (1.5 equiv.).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add TIPSOTf (1.2 equiv.) dropwise via syringe.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the TIPS-protected carbohydrate.[8]

Protocol 2: General Procedure for Glycosylation using a Thioglycoside Donor and TIPSOTf Activation

-

Preparation: Rigorously dry all glassware. Add the glycosyl donor (e.g., a phenyl thioglycoside, 1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves to a flask under an inert atmosphere.

-

Solvent: Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

-

Reaction Initiation: Cool the reaction mixture to the desired temperature (typically between -60 °C and 0 °C). Add the activator system. A common combination is N-Iodosuccinimide (NIS) (1.5 equiv.) and a catalytic amount of TIPSOTf (0.1-0.2 equiv.).

-

Monitoring: Stir the reaction at this temperature, monitoring for the disappearance of the glycosyl donor by TLC. Reactions are typically complete within 30-90 minutes.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) followed by NaHCO₃. Allow the mixture to warm to room temperature, then filter through a pad of Celite® to remove molecular sieves.

-

Purification: Wash the Celite® pad with DCM. Transfer the combined filtrate to a separatory funnel, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude disaccharide via silica gel column chromatography.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate key processes involving silyl triflates in carbohydrate chemistry.

Caption: Reaction mechanism for TIPSOTf-activated glycosylation.

Caption: General experimental workflow for glycosylation.

Caption: Logic of steric influence on regioselectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. TIPS triflate - Enamine [enamine.net]

- 6. Triisopropylsilyl Trifluoromethanesulfonate | 80522-42-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 11. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Diethylisopropylsilyl Trifluoromethanesulfonate: Scope and Limitations in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

Diethylisopropylsilyl trifluoromethanesulfonate (DEIPSOTf) is a sterically hindered silylating agent utilized in organic synthesis for the protection of alcohols and the formation of silyl enol ethers. Its triflate leaving group ensures high reactivity, while the diethylisopropylsilyl (DEIPS) moiety offers a unique steric and electronic profile that influences the stability and reactivity of the resulting silyl ether. This guide provides a comprehensive overview of the scope and limitations of DEIPSOTf, including its applications in protecting group strategies and carbon-carbon bond formation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in effectively employing this reagent in complex molecule synthesis.

Introduction

In the multistep synthesis of complex organic molecules, such as natural products and pharmaceuticals, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1][2] Silyl ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions.[3] The reactivity of the silylating agent and the stability of the resulting silyl ether are largely dictated by the substituents on the silicon atom and the nature of the leaving group.

Silyl trifluoromethanesulfonates (silyl triflates) are highly reactive silylating agents, capable of protecting even sterically hindered alcohols. This compound (DEIPSOTf) is a member of this class of reagents, offering a steric bulk intermediate between the more common triethylsilyl (TES) and triisopropylsilyl (TIPS) groups. This unique steric profile can impart specific selectivity and stability properties, making it a valuable tool in a synthetic chemist's arsenal. This technical guide will explore the chemical properties, applications, and limitations of DEIPSOTf, providing practical information for its use in a research and development setting.

Chemical Properties and Reactivity

DEIPSOTf is a powerful electrophilic silylating agent. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the silicon atom highly susceptible to nucleophilic attack. The diethylisopropylsilyl group provides significant steric hindrance, which influences the reagent's reactivity and the stability of the resulting DEIPS ether.

The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < DEIPS (inferred) < TBDMS < TIPS < TBDPS[3]

Under basic conditions, the stability trend is slightly different: TMS < TES < DEIPS (inferred) < TBDMS ≈ TBDPS < TIPS[3]

The DEIPS group's stability is expected to be greater than that of the TES group but less than the more hindered TIPS group. This intermediate stability allows for selective deprotection under conditions that might leave a TIPS group intact or cleave a TES group.

Applications in Organic Synthesis

Protection of Alcohols

The primary application of DEIPSOTf is the protection of alcohols as diethylisopropylsilyl ethers. Its high reactivity allows for the silylation of primary, secondary, and even sterically hindered tertiary alcohols, often in high yield. The choice of base and solvent is crucial for optimal results, with hindered, non-nucleophilic bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) being commonly employed to scavenge the triflic acid generated during the reaction.

Table 1: Protection of Alcohols with Diisopropylsilyl Groups

| Substrate (Alcohol Type) | Silylating Agent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | - | quant. | [4] |

| Secondary Alcohol | Benzoyldiisopropylchlorosilane | Imidazole | DCM | RT | - | quant. | [4] |

| Tertiary Alcohol | Benzoyldiisopropylchlorosilane/AgOTf | - | - | - | - | 78 | [4] |

Note: Data for Benzoyldiisopropylchlorosilane is used as a proxy for the formation of a diisopropylsilyl ether, with the triflate being explicitly mentioned for hindered systems.

Formation of Silyl Enol Ethers

DEIPSOTf can be used to convert ketones and aldehydes into their corresponding silyl enol ethers. These intermediates are valuable precursors for a variety of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions and alkylations. The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled by the choice of base and reaction conditions. The use of a hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, while thermodynamic conditions can lead to the more substituted silyl enol ether. The steric bulk of the DEIPS group can influence the E/Z selectivity of the resulting enol ether.

Table 2: Formation of Silyl Enol Ethers (General Conditions)

| Ketone Type | Silylating Agent | Base | Solvent | Temp. (°C) | Regioselectivity | Reference |

| Unsymmetrical | Silyl Triflate | Hindered Base (e.g., LDA) | THF | -78 | Kinetic | [5] |

| Unsymmetrical | Silyl Triflate | Triethylamine | DMF | RT | Thermodynamic | General Knowledge |

Limitations and Side Reactions

Despite its utility, DEIPSOTf has several limitations. Its high reactivity means it is sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions and handling under an inert atmosphere. The steric bulk of the DEIPS group can sometimes lead to slower reaction rates compared to less hindered silyl triflates, particularly with very hindered substrates.

Potential side reactions include the formation of silyl enol ethers from carbonyl compounds when only alcohol protection is desired, and the possibility of silyl group migration, especially in polyhydroxylated compounds. The choice of a hindered, non-nucleophilic base is critical to avoid side reactions and decomposition of the reagent.

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with DEIPSOTf

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

2,6-Lutidine (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the primary alcohol and dissolve it in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add 2,6-lutidine, followed by the dropwise addition of DEIPSOTf.

-

Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired DEIPS ether.

General Procedure for the Formation of a Silyl Enol Ether from a Ketone

Materials:

-

Ketone (1.0 equiv)

-

Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or as a solution)

-

This compound (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution to the stirred ketone solution and continue stirring for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add DEIPSOTf dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature, then extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography on silica gel to yield the silyl enol ether.

Deprotection of a DEIPS Ether

Table 3: Deprotection Conditions for Silyl Ethers

| Silyl Ether | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| DEIPS Ether | TBAF (1.1 equiv) | THF | RT | 1-4 h | >90 (expected) | [6] |

| DEIPS Ether | Acetic Acid/THF/H₂O (3:1:1) | - | 45 | 12-24 h | >80 (expected) | [3] |

| DEIPS Ether | HF-Pyridine | THF/Pyridine | 0 to RT | 1-6 h | >90 (expected) | General Knowledge |

Protocol using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the DEIPS-protected alcohol in THF.

-

Add a 1M solution of TBAF in THF (1.1-1.5 equivalents).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6]

Visualizations

Workflow for Selective Protection and Deprotection of a Diol

Caption: Workflow for selective protection of a diol, further reaction, and deprotection.

Logical Relationship of Silyl Ether Stability

Caption: Relative stability of common silyl ethers to acid hydrolysis.

Conclusion

This compound is a highly reactive silylating agent that provides access to diethylisopropylsilyl ethers, a protecting group with intermediate steric bulk and stability. Its utility lies in its ability to protect a wide range of alcohols, including those that are sterically hindered, and to form silyl enol ethers for subsequent carbon-carbon bond-forming reactions. The DEIPS group offers a valuable alternative to the more common silyl ethers, allowing for nuanced strategies in selective protection and deprotection schemes. While its high reactivity necessitates careful handling, the predictable stability of the DEIPS ether makes it a useful tool for the synthesis of complex molecules in drug discovery and natural product synthesis. Further research into the specific applications and regioselectivity of DEIPSOTf will undoubtedly expand its role in modern organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers [organic-chemistry.org]

- 5. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Protection of Hindered Secondary Alcohols using Diethisopropylsilyl (DEIPS) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. Alcohols, particularly sterically hindered secondary alcohols, present a unique challenge due to their reduced reactivity. This document provides a detailed protocol for the protection of such alcohols using the diethisopropylsilyl (DEIPS) group, a robust and sterically demanding silyl ether protecting group.

Silyl ethers are widely employed as protecting groups for alcohols due to their ease of installation, stability under a range of reaction conditions, and facile cleavage under specific, mild conditions.[1][2] The choice of the silyl group is critical and is often dictated by the steric environment of the alcohol and the required stability of the protecting group throughout the synthetic sequence.[3] For hindered secondary alcohols, bulky silylating agents are necessary to ensure efficient protection.[4] The DEIPS group, with its combination of ethyl and isopropyl substituents on the silicon atom, offers a significant steric shield, making it an excellent candidate for the protection of sterically encumbered hydroxyl groups.

This application note will detail the protocol for the protection of a hindered secondary alcohol with diethisopropylsilyl chloride (DEIPSCl) and the subsequent deprotection. It will also provide a comparative overview of the stability of various silyl ethers to guide the selection of the most appropriate protecting group for a given synthetic strategy.

Reaction Scheme

The overall transformation involves two key steps: the protection of the alcohol as a DEIPS ether and its subsequent deprotection to regenerate the alcohol.

Caption: General workflow for DEIPS protection and deprotection.

Experimental Protocols

Materials and Reagents

-

Hindered secondary alcohol (e.g., (-)-Menthol)

-

Diethisopropylsilyl chloride (DEIPSCl) or Diethisopropylsilyl trifluoromethanesulfonate (DEIPSOTf)

-

Base: Imidazole, 2,6-lutidine, or triethylamine

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Deprotection agent: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or acidic conditions (e.g., acetic acid in THF/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol for DEIPS Protection of a Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates. For highly hindered alcohols, using the more reactive diethisopropylsilyl triflate (DEIPSOTf) in place of the chloride is recommended.[1]

-

To a solution of the hindered secondary alcohol (1.0 equiv) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., imidazole, 2.0-3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diethisopropylsilyl chloride (DEIPSCl) (1.2-1.5 equiv) to the stirred solution. If using DEIPSOTf, 2,6-lutidine is a more suitable base.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure DEIPS ether.

Protocol for Deprotection of a DEIPS Ether

The choice of deprotection method depends on the stability of other functional groups in the molecule. Fluoride-based deprotection is generally mild and highly effective for cleaving silicon-oxygen bonds.[1]

-

Dissolve the DEIPS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF) (0.1-0.5 M).

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Data Presentation

The stability of silyl ethers is a crucial factor in their application as protecting groups. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions. This data is essential for selecting a protecting group that will withstand the reaction conditions of subsequent synthetic steps.

| Silyl Protecting Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 100,000 |

| Diethisopropylsilyl | DEIPS | (Estimated to be similar to or greater than TIPS) | (Estimated to be similar to or greater than TIPS) |